![molecular formula C8H14N2O2 B2415812 (4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide CAS No. 2143928-25-8](/img/structure/B2415812.png)
(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide” is a type of oxazine, which is a class of heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . This compound is a specific isomer of oxazine, with the relative position of the heteroatoms and the double bonds defining its structure .
Scientific Research Applications
Molecular Electronics: Single-Molecule Switches
(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide: serves as an anchoring group in the construction of single-molecule switches. Researchers have theoretically demonstrated that when conjugated molecules are linked to carbon electrodes via 1,4-oxazine linkers, efficient switching between low-conducting and high-conducting states occurs . This change results from modified energy gaps within the central molecule and charge rearrangement at the molecule–electrode interfaces. The compound’s ability to facilitate intramolecular proton transfer reactions contributes to achieving a remarkable maximum ON/OFF current ratio of 1.5 × 103.
Fundamental Heterocyclic Compound: 1,4-Oxazine
The compound EN300-7538822 is a fundamental heterocyclic molecule. It is the first parent heterocycle among all possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically. In solution, it exists entirely as the 4H-isomer .
Efficient Synthesis via Ruthenium-Catalyzed Tandem Reactions
Researchers have developed an efficient synthetic strategy for 1,4-oxazines, starting from simple α-amino ketones and diazo pyruvates. This transformation, catalyzed by RuCl3, involves a tandem N–H insertion/cyclization sequence via enol formation .
Mechanism of Action
Target of Action
The primary targets of EN300-7538822 are currently unknown. This compound is a derivative of 1,4-oxazine , a fundamental heterocyclic compound that has been characterized spectroscopically . .
Mode of Action
It’s known that 1,4-oxazine derivatives can switch single-molecule junctions between a low-conducting and a high-conducting state
Biochemical Pathways
Biochemical pathways typically involve a series of chemical reactions occurring within a cell, leading to changes in the cell’s state or outputs . Given the potential electrical modulation properties of EN300-7538822 , it might influence pathways related to ion channels or electrical signaling in cells.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how a drug is processed in the body, its bioavailability, and its potential interactions with other substances .
Action Environment
Environmental factors can significantly impact a compound’s effectiveness, including temperature, pH, and the presence of other molecules .
properties
IUPAC Name |
(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-8(11)10-4-5-12-7-3-1-2-6(7)10/h6-7H,1-5H2,(H2,9,11)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVJBOLCRIEICD-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.